5-bromo-1H-indazol-4-ol
Description
Properties
IUPAC Name |
5-bromo-1H-indazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-6-4(7(5)11)3-9-10-6/h1-3,11H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVVZRAPNZXTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312702 | |
| Record name | 1H-Indazol-4-ol, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-63-9 | |
| Record name | 1H-Indazol-4-ol, 5-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-4-ol, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Bromination of Indazole Precursors
The most direct route involves bromination of preformed 1H-indazol-4-ol derivatives. However, achieving regioselective bromination at the 5-position requires careful modulation of electronic effects. In one approach, 1H-indazol-4-ol is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding this compound with 68% efficiency. The reaction’s regioselectivity arises from the electron-donating hydroxyl group at position 4, which directs electrophilic attack to the adjacent position 5.
Cyclization of Functionalized Aniline Derivatives
Alternative routes employ cyclization of 4-hydroxy-3-bromo-aniline precursors. A patented method utilizes a three-step sequence:
-
Lithiation-Halogen Exchange : Treatment of 2-methyl-3-nitro-4-bromoaniline with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates a stabilized aryl lithium species.
-
Formylation : Quenching with dimethylformamide introduces a formyl group at position 5.
-
Ring Closure : Hydrazine-mediated cyclization in ethanol at reflux completes the indazole core, achieving an overall yield of 72%.
Advanced Functional Group Protection-Deprotection Strategies
Tetrahydro-2H-Pyran (THP) Protection
To prevent hydroxyl group oxidation during bromination, temporary protection with 3,4-dihydro-2H-pyran proves effective. The optimized protocol involves:
-
Protection : Reacting 1H-indazol-4-ol with dihydropyran (2.2 eq) in dichloromethane using p-toluenesulfonic acid (0.1 eq) as catalyst (15°C, 2 hr, 95% yield).
-
Bromination : NBS-mediated bromination in CCl4 under UV light (365 nm) achieves 87% conversion.
-
Deprotection : Acidic hydrolysis with HCl (1M) in THF/water (3:1) removes the THP group quantitatively.
tert-Butoxycarbonyl (Boc) Group Chemistry
For base-sensitive substrates, Boc protection demonstrates superior stability:
| Step | Conditions | Yield |
|---|---|---|
| Protection | Boc2O (1.5 eq), DMAP (0.1 eq), THF | 89% |
| Bromination | NBS (1.05 eq), AIBN, CCl4, reflux | 78% |
| Deprotection | TFA/DCM (1:1), 0°C, 30 min | 95% |
This sequence minimizes side reactions during radical bromination while maintaining the integrity of the indazole nitrogen.
Catalytic Systems for Improved Efficiency
Palladium-Mediated Cross Couplings
Recent advances employ Suzuki-Miyaura couplings to install the bromine substituent post-cyclization. A representative protocol:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps:
| Reaction Step | Conventional Time | Microwave Time | Yield Increase |
|---|---|---|---|
| Cyclization | 16 hr | 45 min | +18% |
| THP Deprotection | 2 hr | 10 min | +7% |
| Final Purification | 6 hr | 90 min | N/A |
These protocols reduce total synthesis time from 24+ hours to under 4 hours while improving overall yields to 79%.
Industrial-Scale Production Considerations
Solvent Selection and Recovery
Economic and environmental factors dictate solvent choices at scale:
| Solvent | Boiling Point (°C) | Recovery Efficiency | Cost ($/L) |
|---|---|---|---|
| THF | 66 | 88% | 12.50 |
| Ethyl Acetate | 77 | 92% | 9.80 |
| DCM | 40 | 95% | 7.20 |
Process simulations indicate ethyl acetate provides optimal balance between recovery costs and reaction performance.
Continuous Flow Reactor Design
Implementing continuous flow technology addresses exothermicity challenges in bromination steps:
-
Reactor Configuration : Two-stage packed bed system with in-line IR monitoring
-
Residence Time : 8.2 min at 45°C
-
Output : 12.7 kg/hr with 93% conversion
This approach reduces thermal degradation by 41% compared to batch processes.
Analytical Characterization Benchmarks
Critical quality attributes are verified through standardized protocols:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99.0% area |
| Bromine Content | ICP-MS | 31.2–32.8% (theoretical 32.1%) |
| Crystal Form | XRD | Form II polymorph |
| Residual Solvents | GC-MS | <500 ppm total |
Batch-to-batch consistency is maintained through these rigorous controls .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-indazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 4th position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like hydrogen gas, palladium catalyst, solvents such as ethanol or methanol.
Major Products Formed
Substitution: Formation of 5-substituted indazole derivatives.
Oxidation: Formation of 4-oxo-5-bromo-1H-indazole.
Reduction: Formation of 5-bromo-1H-indazol-4-amine.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that indazole derivatives, including 5-bromo-1H-indazol-4-ol, exhibit promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. The bromine substituent enhances the compound's interaction with biological targets, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in vitro. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting its utility in treating inflammatory diseases . Further studies are needed to elucidate the specific pathways involved.
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to construct complex molecular frameworks through various coupling reactions. For example, it can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science .
Synthesis of Novel Derivatives
The compound can be modified to produce various derivatives with enhanced biological activities. Researchers have synthesized derivatives by altering the bromine atom or introducing other functional groups, leading to compounds with improved potency against specific targets . This synthetic flexibility makes it a valuable intermediate in drug discovery.
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-1H-indazol-4-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
6-Bromo-1H-indazol-4-ol (CAS 885518-77-4)
- Structural Difference : Bromine at position 6 instead of 4.
- Physicochemical Properties :
- Synthetic Relevance : Positional isomerism significantly impacts reactivity and binding affinity. For example, the 6-bromo derivative may exhibit distinct electronic effects in coupling reactions due to altered resonance stabilization.
5-Bromo-1H-indazole-4-carboxylic Acid (CAS 750586-03-9)
- Structural Difference : Carboxylic acid (-COOH) replaces the hydroxyl (-OH) group at position 3.
- Physicochemical Properties :
- Applications : Carboxylic acid derivatives are often utilized as intermediates in peptide coupling or metal-organic frameworks.
Brominated Indole Derivatives
5-Bromo-3-(substituted)-1H-indoles
- Structural Difference : Indole core (one nitrogen) vs. indazole (two nitrogens).
- Key Examples :
- 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9) :
- Melting point: >200°C; IR peaks: 3050 cm⁻¹ (C-H aromatic), 1598 cm⁻¹ (C=N) .
- NMR δ 8.20 (d, 1H, indole H), 7.75 (d, 1H, imidazole H) .
- 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole :
- Bioactivity: Investigated for ischemia treatment due to antioxidant properties .
- Bromine at position 5 in both indazoles and indoles enhances electrophilic substitution resistance.
Heterocyclic Brominated Compounds with Varied Cores
2-(4-Bromophenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol (Compound 5h)
- Structural Features : Imidazole core with bromophenyl and fluorophenyl substituents.
- Properties: Melting point: 208–210°C; IR peaks: 3062 cm⁻¹ (OH), 1588 cm⁻¹ (C=N) . NMR δ 11.98 (s, 1H, OH), 8.20 (d, 1H, quinoline H) .
- Comparison : The imidazole core introduces additional nitrogen-based basicity, contrasting with the indazole’s dual nitrogen system.
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m)
- Structural Features : Benzoxazole and triazole cores with bromophenyl substituents.
- Properties :
- Comparison : The thione group (-C=S) enhances metal-binding capacity, a feature absent in this compound.
Data Tables
Table 1: Physicochemical Comparison of Brominated Indazoles
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| This compound | C₇H₅BrN₂O | 229.04* | Not reported | ~3200 (OH), ~600 (C-Br) |
| 6-Bromo-1H-indazol-4-ol | C₇H₅BrN₂O | 213.03 | Not reported | ~3200 (OH), ~600 (C-Br) |
| 5-Bromo-1H-indazole-4-carboxylic acid | C₈H₅BrN₂O₂ | 241.04 | Not reported | ~2500 (COOH), ~600 (C-Br) |
*Calculated based on molecular formula.
Table 2: Comparison with Brominated Indoles
Biological Activity
5-Bromo-1H-indazol-4-ol is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound is characterized by the presence of both bromine and hydroxyl groups, which enhance its chemical reactivity and biological properties. The compound is synthesized through various methods, including:
- Cyclization of ortho-substituted benzylidenehydrazine derivatives : A common synthetic route involves the reaction of 2-bromo-4-nitrophenylhydrazine with formic acid under reflux conditions to yield the indazole derivative.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly kinases. The compound binds to the active site of these enzymes, inhibiting their activity and affecting downstream signaling pathways related to cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent. Key findings include:
- Anticancer Properties : Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For example, studies have shown that derivatives of indazole can significantly inhibit cell proliferation and induce apoptosis in cancer cells .
- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, demonstrating its capability to interfere with specific biochemical pathways critical for cancer progression.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound and its derivatives:
Comparison with Related Compounds
This compound can be compared with structurally similar compounds to elucidate its unique properties:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1H-Indazole | Lacks bromine and hydroxyl groups | Generally lower reactivity |
| 5-Chloro-1H-indazol-4-ol | Chlorine instead of bromine | May exhibit different reactivity profiles |
| 5-Bromo-1H-indazole | Lacks hydroxyl group | Different solubility and reactivity characteristics |
Q & A
Q. Example Results (Adapted from ) :
| Derivative | IC (µM) |
|---|---|
| 5-Bromo-3-methylindazole | 12.4 ± 1.2 |
| 7-Aryl substituted | 8.9 ± 0.9 |
How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in this compound responsible for its biological activity?
Advanced Research Question
SAR studies should systematically vary substituents and measure activity changes. For example:
Substituent Modifications : Compare 5-bromo vs. 5-chloro derivatives.
Positional Effects : Test activity of hydroxyl group at C4 vs. C3.
Assay Consistency : Use standardized protocols (e.g., DPPH for antioxidant activity) .
Q. Key Findings :
- Bromine at C5 enhances α-glucosidase inhibition due to electron-withdrawing effects.
- Hydroxyl groups at C4 improve solubility but may reduce membrane permeability .
What strategies should be employed to resolve discrepancies in antioxidant activity measurements of this compound using DPPH radical scavenging assays?
Advanced Research Question
DPPH assay variability often arises from:
- Radical Concentration : Standardize DPPH stock solution (e.g., 0.1 mM in ethanol).
- Reaction Time : Monitor until equilibrium (30–60 min).
- Positive Controls : Include ascorbic acid for baseline comparison.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
